Biochemical Potency and Selectivity: Dabrafenib vs. Vemurafenib vs. Encorafenib in BRAF V600E and Wild-Type Kinase Assays
Dabrafenib demonstrates the highest potency against mutant BRAF V600E among the three major clinically approved BRAF inhibitors. In cell-free biochemical assays using purified kinase domains, dabrafenib inhibits BRAF V600E with an IC50 of 0.7 nM . This represents an approximately 44-fold greater potency than vemurafenib (IC50 = 31 nM) and is comparable to encorafenib. Furthermore, dabrafenib exhibits a 4- to 6-fold selectivity window for mutant BRAF over wild-type BRAF (IC50 = 3.2-5.2 nM) and CRAF (IC50 = 5.0-6.3 nM) . This selectivity profile is distinct from that of encorafenib, which is reported to have a higher relative potency for wild-type BRAF and CRAF [1].
| Evidence Dimension | BRAF V600E IC50 |
|---|---|
| Target Compound Data | 0.7 nM (cell-free assay) |
| Comparator Or Baseline | Vemurafenib: 31 nM; Encorafenib: comparable to dabrafenib |
| Quantified Difference | Dabrafenib is ~44-fold more potent than vemurafenib against BRAF V600E |
| Conditions | Purified BRAF V600E kinase domain, cell-free enzymatic assay |
Why This Matters
For in vitro target engagement studies, the higher potency of dabrafenib allows for lower working concentrations, reducing the risk of off-target effects and cellular toxicity.
- [1] Encorafenib. ScienceDirect. (Comparative potency statement). View Source
